molecular formula C16H12Cl2F3NO3S B2938461 2,3-dichloro-4-(ethylsulfonyl)-N-[4-(trifluoromethyl)phenyl]benzenecarboxamide CAS No. 477867-71-3

2,3-dichloro-4-(ethylsulfonyl)-N-[4-(trifluoromethyl)phenyl]benzenecarboxamide

Cat. No.: B2938461
CAS No.: 477867-71-3
M. Wt: 426.23
InChI Key: HFMFPBBDXVCIFZ-UHFFFAOYSA-N
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Description

2,3-Dichloro-4-(ethylsulfonyl)-N-[4-(trifluoromethyl)phenyl]benzenecarboxamide is a synthetic aromatic amide featuring a dichlorinated benzene core substituted with an ethylsulfonyl group at position 4 and a carboxamide linkage to a 4-(trifluoromethyl)phenyl moiety. Its molecular formula is C₁₆H₁₁Cl₂F₃NO₃S, with a molecular weight of 427.23 g/mol (calculated from standard atomic weights).

Key structural attributes:

  • Dichlorophenyl ring: Enhances lipophilicity and resistance to oxidative degradation.
  • Ethylsulfonyl group: Introduces polar characteristics, improving solubility in aqueous matrices compared to bulkier aryl-sulfonyl analogs .
  • Trifluoromethylphenyl carboxamide: The CF₃ group contributes to metabolic stability and strong van der Waals interactions with hydrophobic binding pockets in target enzymes .

Properties

IUPAC Name

2,3-dichloro-4-ethylsulfonyl-N-[4-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2F3NO3S/c1-2-26(24,25)12-8-7-11(13(17)14(12)18)15(23)22-10-5-3-9(4-6-10)16(19,20)21/h3-8H,2H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMFPBBDXVCIFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(C(=C(C=C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Differences Potential Applications
Target Compound 4-(ethylsulfonyl), 2,3-dichloro, N-[4-(CF₃)phenyl] 427.23 Reference Agrochemicals (herbicides, insecticides)
N-(2,3-Dichlorophenyl)-4-[(phenylsulfonyl)amino]benzamide 4-(phenylsulfonyl), 2,3-dichloro 432.29 Phenylsulfonyl instead of ethylsulfonyl; sulfonamide vs. carboxamide Likely lower solubility due to bulky aryl-sulfonyl group
Sulfentrazone 4-(difluoromethyltriazolyl), methanesulfonamide 387.34 Sulfonamide backbone; triazole ring Herbicide (soil-applied)
Tigolaner Ethylsulfonyl-pyridylimidazo[4,5-b]pyridine ~500 (estimated) Heterocyclic core (imidazopyridine) Veterinary ectoparasiticide
N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide Dual sulfonamide groups, fluorinated aryl rings 448.41 Fluorine substituents; dual sulfonamides Unclear (unintended synthetic product)

Sulfonyl Group Variations

  • Ethylsulfonyl vs. Phenylsulfonyl : The target compound’s ethylsulfonyl group (C₂H₅SO₂−) confers moderate polarity, enhancing solubility in organic-aqueous mixtures compared to phenylsulfonyl analogs (e.g., ). This may improve systemic translocation in plants or insects .
  • Methanesulfonamide (Sulfentrazone) : Sulfentrazone’s smaller methanesulfonamide group increases soil mobility but reduces binding affinity to hydrophobic targets compared to the trifluoromethylphenyl carboxamide in the target compound .

Halogenation and Electronic Effects

  • Chlorine vs.
  • Trifluoromethyl Positioning : The 4-(trifluoromethyl)phenyl group in the target compound mirrors trends in agrochemical design (e.g., tigolaner, ), where CF₃ groups improve metabolic stability and target affinity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property Target Compound N-(2,3-Dichlorophenyl)-4-[(phenylsulfonyl)amino]benzamide Sulfentrazone
LogP ~3.5 (estimated) ~4.1 2.8
Water Solubility Moderate (ethylsulfonyl) Low (phenylsulfonyl) High (methanesulfonamide)
Metabolic Stability High (CF₃ group) Moderate Low (rapid soil degradation)

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